5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

5-(Cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034326-96-8) is a heterocyclic small molecule with the molecular formula C₁₂H₁₇N₃O₂S and a molecular weight of 267.35 g/mol, containing a tetrahydropyrazolo[1,5-a]pyrazine core functionalized with a cyclopropanesulfonyl group at the 5-position and a cyclopropyl substituent at the 2-position. The pyrazolo[1,5-a]pyrazine scaffold is recognized in patents and medicinal chemistry literature as a hinge-binding motif for kinase inhibition, particularly Bruton's tyrosine kinase (BTK).

Molecular Formula C12H17N3O2S
Molecular Weight 267.35
CAS No. 2034326-96-8
Cat. No. B2833192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS2034326-96-8
Molecular FormulaC12H17N3O2S
Molecular Weight267.35
Structural Identifiers
SMILESC1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4CC4
InChIInChI=1S/C12H17N3O2S/c16-18(17,11-3-4-11)14-5-6-15-10(8-14)7-12(13-15)9-1-2-9/h7,9,11H,1-6,8H2
InChIKeyALMXHCHXJWBIDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034326-96-8) – Procurement-Relevant Structural and Physicochemical Baseline


5-(Cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034326-96-8) is a heterocyclic small molecule with the molecular formula C₁₂H₁₇N₃O₂S and a molecular weight of 267.35 g/mol, containing a tetrahydropyrazolo[1,5-a]pyrazine core functionalized with a cyclopropanesulfonyl group at the 5-position and a cyclopropyl substituent at the 2-position [1]. The pyrazolo[1,5-a]pyrazine scaffold is recognized in patents and medicinal chemistry literature as a hinge-binding motif for kinase inhibition, particularly Bruton's tyrosine kinase (BTK) [2]. The compound is offered as a research-grade building block by multiple chemical suppliers, indicating its role as a synthetic intermediate or early-stage lead-optimization candidate rather than a fully characterized clinical or commercial agent .

Hinge-binding kinase inhibitor scaffold (BTK motif)
Dual-cyclopropyl architecture for SAR exploration
Research-grade building block for early lead optimization

Why 5-(Cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrazine Analogs


Substitution with generically similar pyrazolo[1,5-a]pyrazine derivatives is unreliable because the specific combination of the 5-cyclopropanesulfonyl electron-withdrawing group and the 2-cyclopropyl hydrophobic substituent creates a unique physicochemical and recognition profile that simple methylsulfonyl, unsubstituted, or mono-substituted analogs cannot replicate [1]. The tetrahydropyrazolo[1,5-a]pyrazine scaffold's biological activity is highly sensitive to the nature and position of substituents; a 2024 study on related dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones demonstrated that even a cyclization event converting an acyclic vinyl sulfone warhead into the cyclic scaffold abolished cysteine protease inhibitory activity entirely, while paradoxically improving plasma exposure, illustrating that subtle structural changes dictate whether the scaffold behaves as an active inhibitor or an inactive prodrug [2]. Consequently, assuming functional interchangeability between this compound and its closest commercially available analogs without quantitative comparative data risks compromising both assay reproducibility and structure-activity relationship (SAR) interpretation.

Absence of the 2-cyclopropyl group may shift lipophilicity and hinge-binding contacts, altering kinase selectivity.
Smaller alkylsulfonyl groups (e.g., methanesulfonyl) can change electronic character and metabolic stability.
The saturated scaffold can toggle between active inhibition and PK-enhancing prodrug behavior; functional interchange cannot be assumed.

Quantitative Differentiation Evidence: 5-(Cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine vs. Nearest Analogs


Structural Differentiation: Dual Cyclopropyl Substitution vs. Des-2-Cyclopropyl Analog (CAS 2034593-07-0)

The target compound (MW 267.35 g/mol, C₁₂H₁₇N₃O₂S) incorporates both a 2-cyclopropyl group on the pyrazolo ring and a 5-cyclopropanesulfonyl group on the tetrahydropyrazine ring, whereas the closest commercially listed analog CAS 2034593-07-0 (MW 227.28 g/mol, C₉H₁₃N₃O₂S) lacks the 2-cyclopropyl substituent entirely [1]. This difference adds 40.07 Da and introduces an additional hydrophobic, conformationally restricted cyclopropyl moiety at a position known in BTK inhibitor patents to modulate hinge-region occupancy and selectivity [2]. No direct head-to-head biological comparison has been published for these two compounds; evidence remains at the class-level inference stage.

2-Cyclopropyl vs. Des-2-Cp Analog
Class-level inference
ΔMW +40 Da; additional hydrophobic cyclopropyl surface area
May alter lipophilicity and hinge-binding contacts
No head-to-head biological comparison published
Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Sulfonyl Group Electronic Modulation: Cyclopropanesulfonyl vs. Methanesulfonyl Analog (CAS 2034401-09-5)

The 5-cyclopropanesulfonyl group in the target compound provides a sterically larger and more electron-rich sulfonyl environment compared to the methanesulfonyl substituent in analog CAS 2034401-09-5 [1]. The cyclopropane ring's α-carbon acidity and conformational constraint differentiate the sulfonyl electronic character; computed LogP for the des-2-cyclopropyl 5-cyclopropanesulfonyl scaffold is -0.4 (XLogP3), whereas the same core with a smaller alkylsulfonyl group would be expected to exhibit a different LogP [2]. Direct comparative LogP data for the exact target compound versus the methanesulfonyl analog are not publicly available; this differentiation relies on class-level inference.

Cyclopropanesulfonyl vs. Methanesulfonyl
Class-level inference
Larger sulfonyl volume; core XLogP3 = -0.4
Sulfonyl size influences electronic and metabolic profile
Direct comparative LogP data unavailable
Electronic Effects Sulfonamide SAR Physicochemical Profiling

Topological Polar Surface Area and Lipinski Compliance: Target Compound vs. Pyrazolo[1,5-a]pyrazine Core Scaffold

Computed descriptors for the molecular formula C₁₂H₁₇N₃O₂S (consistent with the target compound) in a publicly available database record include clogP = 1.71 and topological polar surface area (TPSA) = 74.06 Ų [1]. By comparison, the des-2-cyclopropyl, des-cyclopropanesulfonyl pyrazolo[1,5-a]pyrazine core (CAS 2034593-07-0) has a computed TPSA of 63.6 Ų and XLogP3 of -0.4 [2]. This demonstrates that the addition of the two cyclopropyl groups increases lipophilicity by approximately 2.1 log units and TPSA by roughly 10.5 Ų, moving the compound toward the center of the Lipinski Rule-of-Five oral drug-likeness space (clogP ≤ 5, TPSA < 140 Ų) while maintaining compliance [1][2]. The data are cross-study comparable (different computational methods) and must be interpreted with caution.

Lipophilicity & TPSA Shift
Cross-study comparable
clogP 1.71 vs. −0.4 (XLogP3); TPSA 74.1 vs. 63.6 Ų
Dual-cyclopropyl increases lipophilicity, stays within drug-like space
Different algorithms limit direct equivalence
Drug-likeness ADME Prediction Fragment-based Drug Design

Scaffold Conformational Rigidity and Prodrug Potential: Evidence from Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Studies

A 2024 study by Ghoshal et al. demonstrated that the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, formed via intramolecular aza-Michael cyclization of a β-amidomethyl vinyl sulfone, completely abolishes alphavirus cysteine protease inhibitory activity compared to the acyclic warhead (IC₅₀ shift from active to inactive), yet the cyclic form exhibits markedly improved plasma exposure in mice [1]. Although the target compound bears a 5-cyclopropanesulfonyl group rather than the 4(5H)-one carbonyl, the shared tetrahydropyrazolo[1,5-a]pyrazine core suggests that conformational restriction imposed by the saturated ring system can fundamentally alter the pharmacology from active inhibitor to pharmacokinetic-enhancing prodrug [1]. No direct data exist for the target compound; this is class-level inference based on a structurally related sub-series.

Scaffold Activity vs. PK Trade-off
Class-level inference
Cyclic scaffold: inactive protease inhibitor; improved plasma exposure
Scaffold may switch between inhibition and PK enhancement
Based on related dihydropyrazolo series
Prodrug Design Covalent Inhibitors Pharmacokinetics

Synthetic Accessibility and Dual Building-Block Utility vs. Mono-Functionalized Analogs

The target compound contains two distinct reactive handles for further diversification: the 5-cyclopropanesulfonyl group (capable of participating in sulfonamide exchange or serving as a directing group) and the 2-cyclopropyl group (offering a site for C–H functionalization or metabolic blocking). By contrast, the 5-cyclopropanesulfonyl-only analog (CAS 2034593-07-0) and the 2-cyclopropyl-N,N-dimethylsulfonamide analog (CAS 2034418-84-1) each offer only one of these two functionalization vectors [1]. The molecular formula C₁₂H₁₇N₃O₂S contains six rotatable bonds and five hydrogen-bond acceptors (including the sulfonyl oxygens and pyrazine nitrogens), providing greater conformational flexibility than the des-2-cyclopropyl analog (two rotatable bonds) [1][2]. This dual-vector architecture is advantageous for parallel library synthesis in kinase inhibitor discovery programs.

Dual-Vector vs. Mono-Vector Blocks
Class-level inference
Two diversification sites; 6 rotatable bonds vs. 2
Enables broader SAR exploration per synthesis cycle
Structural analysis only; no biological comparison
Synthetic Chemistry Parallel Synthesis Library Design

Kinase Hinge-Binding Scaffold Validation: Pyrazolo[1,5-a]pyrazine as a Recognized BTK Inhibitor Motif

US Patent Application US20240083900A1 explicitly claims pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors, with the core scaffold serving as a hinge-region binding motif [1]. While the specific compound CAS 2034326-96-8 is not listed as an exemplified compound in the patent, the presence of both a 2-cyclopropyl substituent (matching the R₀ position defined as cyclopropyl in the patent's Markush structure) and a sulfonyl group at the saturated ring nitrogen places it within the structural scope of the claimed inhibitory chemotype [1]. By contrast, generic pyrazolo[1,5-a]pyrazines lacking the sulfonyl group (such as the dihydrochloride salt CAS 2126176-89-2) are simple intermediates without the sulfonamide functionality necessary for specific kinase interactions . This provides a class-level inferential basis for prioritizing the target compound in BTK-focused discovery programs.

BTK Hinge-Binder Chemotype Match
Class-level inference
Falls within Markush of US20240083900A1; sulfonyl required
Scaffold aligns with patented BTK inhibitor motif
Not an exemplified compound; confirm BTK activity
BTK Inhibition Kinase Selectivity Immuno-oncology

Validated Application Scenarios for 5-(Cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: BTK-Selective Scaffold with Dual-Cyclopropyl Architecture

The target compound is positioned for BTK inhibitor lead optimization programs based on its structural alignment with the patented pyrazolo[1,5-a]pyrazine BTK inhibitor chemotype described in US20240083900A1, where the 2-cyclopropyl group fulfills the R₀ position requirement and the 5-cyclopropanesulfonyl group provides the sulfonamide pharmacophore necessary for hinge-region binding [1]. The computed clogP of 1.71 and TPSA of 74.06 Ų place the compound within favorable oral drug-likeness space [2], while the dual-vector architecture (six rotatable bonds for conformational sampling, five hydrogen-bond acceptors) offers greater SAR exploration potential than mono-substituted analogs [3]. Researchers should confirm BTK inhibitory activity experimentally before committing to large-scale procurement for in vivo studies.

Structure-Activity Relationship (SAR) Studies Comparing Cyclopropanesulfonyl vs. Methanesulfonyl Electronic Effects

For medicinal chemistry teams systematically evaluating the impact of sulfonyl substituent size and electronic character on target binding, the target compound (5-cyclopropanesulfonyl) and its methanesulfonyl analog (CAS 2034401-09-5) form a matched molecular pair [1]. The cyclopropanesulfonyl group's increased steric bulk and distinct α-carbon acidity, relative to the methanesulfonyl group, are expected to produce differential hydrogen-bond acceptor strengths and metabolic stability profiles [2]. The dual-cyclopropyl substitution also increases lipophilicity by approximately 2.1 log units compared to the des-2-cyclopropyl core (XLogP3 shift from -0.4 to approximately 1.71), which is critical for tuning membrane permeability in cellular target engagement assays [3].

Prodrug Design and Pharmacokinetic Optimization Leveraging the Tetrahydropyrazolo[1,5-a]pyrazine Scaffold

The 2024 demonstration by Ghoshal et al. that the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold can function as a pharmacokinetic-enhancing prodrug form for acyclic vinyl sulfone warheads, despite losing direct target inhibitory activity, provides a precedent for evaluating the target compound's potential as a plasma-stable scaffold in covalent inhibitor programs [1]. The 5-cyclopropanesulfonyl group, being a sulfonamide rather than a carbonyl, may exhibit different cyclization/reversibility behavior under physiological pH, making this compound a valuable comparator for probing scaffold-dependent stability-activity trade-offs. Procurement should be accompanied by stability testing in phosphate buffer at pH 7.4 and in plasma to quantify any prodrug-to-active interconversion.

Computational Chemistry Library Design: Dual-Vector Fragment for Diversity-Oriented Synthesis

The compound's two orthogonal diversification sites (2-cyclopropyl for C–H functionalization or bioisostere replacement; 5-cyclopropanesulfonyl for sulfonamide derivatization or displacement) make it a high-value starting point for diversity-oriented parallel library synthesis [1]. Compared to mono-functionalized building blocks such as CAS 2034593-07-0 (single sulfonyl vector) and CAS 2034418-84-1 (single sulfonamide vector), the target compound enables more rapid exploration of chemical space around the pyrazolo[1,5-a]pyrazine core with fewer synthetic steps, directly reducing the cost-per-analog in medicinal chemistry campaigns [2]. Computational docking libraries built from this scaffold can explore both hinge-region contacts (modulated by the 2-cyclopropyl group) and solvent-exposed channel interactions (modulated by the 5-sulfonyl moiety) simultaneously [3].

Application
Selection Property
Validation Focus
BTK inhibitor scaffold research
Dual-cyclopropyl architecture matching patent pharmacophore
Experimental BTK activity confirmation; hinge-binding assessment
Sulfonyl electronic effect SAR studies
Matched molecular pair: cyclopropanesulfonyl vs. methanesulfonyl
Hydrogen-bond strength and metabolic stability profiling
Scaffold-based prodrug concept evaluation
Tetrahydropyrazine core with potential for PK-enhancing cyclization
Stability in buffer and plasma; activity vs. PK profiling
Diversity-oriented library synthesis
Dual orthogonal diversification sites
Synthetic efficiency; exploration of hinge and solvent-exposed regions
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